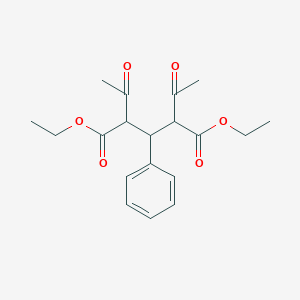

Diethyl 2,4-diacetyl-3-phenylpentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,4-diacetyl-3-phenylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDMHFPDRYFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305143 | |

| Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13277-74-2 | |

| Record name | 13277-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Introduction

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a complex organic molecule with the chemical formula C19H24O6.[1][2][3] As a pentanedioate (or glutarate) derivative, it possesses a five-carbon backbone with multiple functional groups, including two acetyl groups and two ethyl ester groups, as well as a phenyl substituent. This high degree of functionalization makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it could be used to create anti-inflammatory drugs, analgesics, and antibacterial agents.[2] While direct synthesis methods for this specific molecule are not extensively documented in mainstream chemical literature, its structure strongly suggests a plausible and efficient synthesis pathway rooted in classical organic reactions.

This guide provides an in-depth exploration of the theoretical synthesis mechanism of diethyl 2,4-diacetyl-3-phenylpentanedioate. The proposed pathway involves a two-step sequence: a Knoevenagel condensation followed by a Michael addition. This approach leverages readily available starting materials and well-understood reaction mechanisms, making it a practical strategy for chemists in research and development.

Proposed Synthesis Mechanism

The synthesis of diethyl 2,4-diacetyl-3-phenylpentanedioate can be logically achieved through the reaction of benzaldehyde with two equivalents of ethyl acetoacetate. The reaction proceeds in two distinct, sequential steps:

-

Knoevenagel Condensation: The first equivalent of ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated carbonyl compound.

-

Michael Addition: The second equivalent of ethyl acetoacetate acts as a nucleophile and adds to the product of the Knoevenagel condensation in a conjugate addition.

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[4] In this synthesis, the active methylene compound is ethyl acetoacetate, and the carbonyl compound is benzaldehyde. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or diethylamine).[4][5][6]

The mechanism proceeds as follows:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing carbonyl groups. This forms a stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

-

Aldol-type Adduct Formation: This attack forms an intermediate aldol-type adduct.

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated product, ethyl 2-acetyl-3-phenylpropenoate (also known as ethyl benzylideneacetoacetate).[5] The removal of water helps to drive the reaction to completion.[5]

Caption: Knoevenagel condensation of benzaldehyde and ethyl acetoacetate.

Step 2: Michael Addition

The Michael addition is the conjugate nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9] In this step, the α,β-unsaturated product from the Knoevenagel condensation (ethyl 2-acetyl-3-phenylpropenoate) acts as the Michael acceptor. A second molecule of ethyl acetoacetate, deprotonated by a base to form an enolate, serves as the Michael donor.[7]

The mechanism for the Michael addition is as follows:

-

Enolate Formation: A base (often the same as in the first step, or a stronger base like sodium ethoxide) deprotonates the α-carbon of the second equivalent of ethyl acetoacetate to form the enolate nucleophile.

-

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system of ethyl 2-acetyl-3-phenylpropenoate. This is a 1,4-addition.

-

Protonation: The resulting intermediate is then protonated (typically by the solvent or a mild acid in the workup) to yield the final product, diethyl 2,4-diacetyl-3-phenylpentanedioate.

Caption: Michael addition of ethyl acetoacetate to the intermediate.

Experimental Protocol

The following is a generalized, step-by-step experimental protocol for the synthesis of diethyl 2,4-diacetyl-3-phenylpentanedioate based on the proposed mechanism.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Benzaldehyde | C7H6O | 106.12 | 1 eq. |

| Ethyl Acetoacetate | C6H10O3 | 130.14 | 2 eq. |

| Piperidine (Catalyst) | C5H11N | 85.15 | Catalytic amount |

| Ethanol (Solvent) | C2H5OH | 46.07 | Sufficient for dissolution |

| Hydrochloric Acid (for workup) | HCl | 36.46 | As needed |

| Diethyl Ether (for extraction) | (C2H5)2O | 74.12 | As needed |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | For drying |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 eq.) and ethyl acetoacetate (2 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to be complete within a few hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure diethyl 2,4-diacetyl-3-phenylpentanedioate.

-

Data Presentation

The successful synthesis of diethyl 2,4-diacetyl-3-phenylpentanedioate should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| 1H NMR | Signals corresponding to the protons of the ethyl groups (triplet and quartet), acetyl methyl groups (singlets), the methine protons on the pentanedioate backbone, and the aromatic protons of the phenyl group. |

| 13C NMR | Resonances for the carbonyl carbons of the ester and acetyl groups, the carbons of the phenyl ring, and the aliphatic carbons of the backbone and ethyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (348.39 g/mol ).[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (ester and ketone), C-O stretching, and aromatic C-H stretching. |

| Melting Point | A sharp melting point for the purified solid product. |

Conclusion

The proposed two-step synthesis of diethyl 2,4-diacetyl-3-phenylpentanedioate via a Knoevenagel condensation followed by a Michael addition represents a robust and logical approach to obtaining this highly functionalized molecule. This method utilizes fundamental and well-established organic reactions, making it an accessible and reliable strategy for synthetic chemists. The versatility of the starting materials and the potential for further modification of the product underscore the importance of this synthetic route in the broader context of medicinal and materials chemistry.

References

- Grokipedia. Hantzsch ester.

- Vulcanchem.

- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.

- ChemBK.

- Wikipedia. Hantzsch pyridine synthesis.

- Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. 2004.

- Journal of Chemical Education.

- Thermo Fisher Scientific.

- PrepChem.com.

- Organic Reactions.

- ACS Publications.

- Wikipedia.

- Organic Chemistry Portal.

- ResearchGate.

- St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS.

- ResearchGate.

- Organic Syntheses. 4.

- PubChem.

- Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction. 2024.

- Chemistry Steps. Michael Addition Reaction Mechanism.

- ChemSynthesis.

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

Sources

- 1. Diethyl 2,4-diacetyl-3-phenylpentanedioate (13277-74-2) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. Diethyl 2,4-diacetyl-3-phenylpentanedioate | C19H24O6 | CID 297900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 6. organicreactions.org [organicreactions.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data for Diethyl 2,4-diacetyl-3-phenylpentanedioate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 2,4-diacetyl-3-phenylpentanedioate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section offers detailed, step-by-step methodologies for data acquisition, alongside an expert interpretation of the spectral features, grounded in established chemical principles.

Introduction

Diethyl 2,4-diacetyl-3-phenylpentanedioate, with the molecular formula C₁₉H₂₄O₆ and a molecular weight of approximately 348.39 g/mol , is a complex organic molecule featuring multiple functional groups, including two ester moieties and two ketone groups, arranged around a central phenyl-substituted carbon.[1] The structural complexity of this molecule makes spectroscopic analysis a critical tool for its identification and characterization. This guide will provide a predictive overview of its key spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

The structure of Diethyl 2,4-diacetyl-3-phenylpentanedioate presents several key features that will manifest in its spectra. The presence of a phenyl group, two diethyl ester groups, and two acetyl groups will give rise to a series of characteristic signals. Understanding the interplay of these functional groups is paramount to a thorough spectroscopic analysis.

Caption: Molecular structure of Diethyl 2,4-diacetyl-3-phenylpentanedioate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Diethyl 2,4-diacetyl-3-phenylpentanedioate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H | - |

| -OCH₂CH₃ (Methylene) | 3.90 - 4.20 | Quartet | 4H | ~7.1 |

| -CH(Ph)- | 3.70 - 3.90 | Triplet | 1H | ~7.5 |

| -CH(Ac)- | 3.50 - 3.70 | Doublet | 2H | ~7.5 |

| -C(O)CH₃ (Acetyl) | 2.10 - 2.30 | Singlet | 6H | - |

| -OCH₂CH₃ (Methyl) | 1.10 - 1.30 | Triplet | 6H | ~7.1 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Diethyl 2,4-diacetyl-3-phenylpentanedioate is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (7.20 - 7.40 ppm): The five protons of the monosubstituted phenyl group will appear as a complex multiplet in the aromatic region.

-

Ester Methylene Protons (3.90 - 4.20 ppm): The two methylene groups of the diethyl ester functions are diastereotopic due to the adjacent chiral centers. They are expected to resonate as a quartet due to coupling with the neighboring methyl protons.

-

Methine Proton (-CH(Ph)-) (3.70 - 3.90 ppm): The single proton on the carbon bearing the phenyl group is expected to appear as a triplet, being coupled to the two adjacent methine protons.

-

Methine Protons (-CH(Ac)-) (3.50 - 3.70 ppm): The two protons on the carbons bearing the acetyl groups are chemically equivalent and are expected to resonate as a doublet, coupled to the central methine proton.

-

Acetyl Protons (-C(O)CH₃) (2.10 - 2.30 ppm): The six protons of the two acetyl groups are chemically equivalent and will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Ester Methyl Protons (-OCH₂CH₃) (1.10 - 1.30 ppm): The six protons of the two methyl groups of the diethyl ester functions will appear as a triplet, coupled to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Employ a sufficient number of scans with a suitable relaxation delay to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

-

Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl C=O | 202 - 205 |

| Ester C=O | 168 - 172 |

| Aromatic C (quaternary) | 138 - 141 |

| Aromatic CH | 127 - 129 |

| -OCH₂CH₃ (Methylene) | 60 - 63 |

| -CH(Ac)- | 55 - 58 |

| -CH(Ph)- | 48 - 52 |

| -C(O)CH₃ (Acetyl) | 29 - 32 |

| -OCH₂CH₃ (Methyl) | 13 - 15 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

-

Carbonyl Carbons (168 - 205 ppm): Two distinct types of carbonyl carbons are present. The ketone carbonyls of the acetyl groups are expected to resonate at a lower field (202-205 ppm) compared to the ester carbonyls (168-172 ppm).

-

Aromatic Carbons (127 - 141 ppm): The phenyl group will show signals for the quaternary carbon attached to the main chain and the five CH carbons.

-

Ester Methylene Carbon (-OCH₂CH₃) (60 - 63 ppm): The methylene carbons of the ethyl ester groups will appear in this region.

-

Methine Carbons (-CH(Ac)- and -CH(Ph)-) (48 - 58 ppm): The methine carbons of the pentanedioate backbone will resonate in this upfield region.

-

Acetyl Methyl Carbon (-C(O)CH₃) (29 - 32 ppm): The methyl carbons of the acetyl groups are expected in this range.

-

Ester Methyl Carbon (-OCH₂CH₃) (13 - 15 ppm): The methyl carbons of the ethyl ester groups will be the most upfield signals.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat thin film between two NaCl or KBr plates, or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Predicted IR Spectroscopic Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1715 | C=O stretch | Ketone |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch | Ester |

| 750, 700 | C-H bend (out-of-plane) | Monosubstituted Aromatic |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the strong absorptions of the carbonyl groups.

-

C-H Stretching (2850 - 3100 cm⁻¹): This region will show absorptions for both the sp²-hybridized C-H bonds of the aromatic ring and the sp³-hybridized C-H bonds of the aliphatic portions of the molecule.

-

Carbonyl Stretching (1715 - 1735 cm⁻¹): This will be the most prominent feature of the spectrum. Two distinct, strong C=O stretching bands are expected: one for the ester carbonyls (around 1735 cm⁻¹) and another for the ketone carbonyls (around 1715 cm⁻¹). The slight difference in frequency is due to the electronic effects of the adjacent oxygen atom in the ester.

-

Aromatic C=C Stretching (1450 - 1600 cm⁻¹): A series of medium to weak absorptions in this region will confirm the presence of the phenyl group.

-

C-O Stretching (1000 - 1250 cm⁻¹): Strong bands in this region will correspond to the C-O stretching vibrations of the ester groups.

-

Aromatic C-H Bending (700 - 750 cm⁻¹): Strong out-of-plane C-H bending vibrations will indicate a monosubstituted benzene ring.

Mass Spectrometry (MS)

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) would be suitable for LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 348 | [M]⁺ | Molecular Ion |

| 303 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical from an ester |

| 257 | [M - C₂H₅O - C₂H₂O]⁺ | Subsequent loss of a ketene molecule |

| 211 | [M - C₂H₅O - C₂H₂O - C₂H₅OH]⁺ | Further loss of ethanol |

| 131 | [Ph-CH=C=O]⁺ | Cleavage of the pentanedioate chain |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Interpretation of the Mass Spectrum

The mass spectrum of Diethyl 2,4-diacetyl-3-phenylpentanedioate under EI conditions is expected to show a molecular ion peak, although it may be of low intensity due to the molecule's susceptibility to fragmentation. The fragmentation pattern will be dictated by the presence of the ester and ketone functional groups.[2]

-

Molecular Ion ([M]⁺, m/z 348): The presence of this peak confirms the molecular weight of the compound.

-

Loss of Ethoxy Radical (m/z 303): A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃).

-

Subsequent Fragmentations: Further fragmentation can occur through the loss of neutral molecules such as ketene (CH₂=C=O) and ethanol (C₂H₅OH), leading to the observed ions at m/z 257 and 211.

-

Characteristic Ions: The ion at m/z 131 is characteristic of a fragment containing the phenyl group. The base peak is often the acetyl cation at m/z 43.

Spectroscopic Analysis Workflow

The comprehensive spectroscopic analysis of Diethyl 2,4-diacetyl-3-phenylpentanedioate follows a logical workflow to ensure accurate structure elucidation and purity assessment.

Caption: Generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The predicted spectroscopic data for Diethyl 2,4-diacetyl-3-phenylpentanedioate provides a detailed fingerprint for the identification and characterization of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry offers a powerful and complementary approach to confirming its complex structure. This guide serves as a valuable resource for scientists working with this compound, providing both the expected spectral data and the fundamental protocols for its acquisition and interpretation.

References

-

PubChem. (n.d.). Diethyl 2,4-diacetyl-3-phenylpentanedioate. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS 13277-74-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS No. 13277-74-2), a versatile intermediate in organic synthesis. The document elucidates the compound's chemical and physical properties, details a robust synthesis protocol, and explores its reactivity through a mechanistic lens. Furthermore, it delves into the spectroscopic characterization of the molecule, offering predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) information. Potential applications in medicinal chemistry and drug development are discussed, supported by an analysis of its structural motifs. This guide concludes with essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a complex organic molecule characterized by a pentanedioate backbone with acetyl and phenyl substituents.[1][2] Its structure, featuring multiple carbonyl groups and stereocenters, makes it a valuable chiral building block and intermediate in the synthesis of more complex molecular architectures.[3] This guide aims to be a definitive resource for researchers, providing in-depth technical information to facilitate its use in synthetic and medicinal chemistry endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of Diethyl 2,4-diacetyl-3-phenylpentanedioate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13277-74-2 | [1][2] |

| Molecular Formula | C₁₉H₂₄O₆ | [1] |

| Molecular Weight | 348.39 g/mol | [1] |

| IUPAC Name | diethyl 2,4-diacetyl-3-phenylpentanedioate | [1] |

| Density | 1.136 g/cm³ | [4] |

| Boiling Point | 467.3 °C at 760 mmHg | [4] |

| Flash Point | 203.1 °C | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in alcohol, ether, and aliphatic solvents | [5] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 11 | [2] |

Synthesis and Mechanism

The synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate is most effectively achieved through a tandem Knoevenagel condensation and Michael addition reaction. This approach offers high atom economy and allows for the construction of the complex carbon skeleton in a single pot.

Reaction Scheme

The overall reaction involves the condensation of benzaldehyde with two equivalents of ethyl acetoacetate.

Caption: Overall synthesis scheme.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, diethyl 2,4-diacetyl-3-methylpentanedioate.[6]

Materials:

-

Ethyl acetoacetate (2 equivalents)

-

Benzaldehyde (1 equivalent)

-

Piperidine or a similar basic catalyst (catalytic amount)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde and ethanol.

-

Add ethyl acetoacetate to the flask.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Knoevenagel Condensation: Benzaldehyde reacts with one equivalent of ethyl acetoacetate under basic conditions to form benzylidene acetoacetate.

-

Michael Addition: A second equivalent of ethyl acetoacetate, deprotonated by the base, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of benzylidene acetoacetate.

Caption: Knoevenagel-Michael reaction workflow.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of Diethyl 2,4-diacetyl-3-phenylpentanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of the molecular structure and comparison with similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Ar-H |

| 4.55 | d | 2H | CH -CO |

| 4.10 | q | 4H | -O-CH₂ -CH₃ |

| 3.80 | t | 1H | Ph-CH |

| 2.20 | s | 6H | -CO-CH₃ |

| 1.20 | t | 6H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 202.5 | C =O (acetyl) |

| 168.0 | C =O (ester) |

| 138.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 126.5 | Ar-C H |

| 61.0 | -O-C H₂-CH₃ |

| 58.0 | C H-CO |

| 45.0 | Ph-C H |

| 30.0 | -CO-C H₃ |

| 14.0 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl 2,4-diacetyl-3-phenylpentanedioate is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1735 - 1715 | Strong | C=O stretch (ester and ketone) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic) |

| 1250 - 1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. The NIST Mass Spectrometry Data Center provides some GC-MS data for this compound.[1]

Key Expected Fragments:

-

[M]+ : The molecular ion peak at m/z = 348.

-

Loss of ethoxy group (-OCH₂CH₃): [M - 45]+

-

Loss of acetyl group (-COCH₃): [M - 43]+

-

Loss of the phenyl group (-C₆H₅): [M - 77]+

Reactivity and Potential Applications

The presence of multiple functional groups in Diethyl 2,4-diacetyl-3-phenylpentanedioate makes it a versatile intermediate for the synthesis of a variety of organic compounds.

Reactivity Profile

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

-

Decarboxylation: The β-ketoester moieties can undergo decarboxylation upon heating, typically after hydrolysis.

-

Reduction: The ketone and ester carbonyl groups can be reduced using various reducing agents to form alcohols.

-

Cyclization Reactions: The 1,5-dicarbonyl nature of the backbone makes it a suitable precursor for the synthesis of six-membered rings, such as pyridines and pyrimidines, which are common scaffolds in pharmaceuticals.

Applications in Drug Development

Safety and Handling

As a professional in a laboratory setting, it is crucial to handle all chemicals with care, following established safety protocols.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Fire Safety: The compound is a flammable liquid and should be kept away from open flames and other ignition sources.[5]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, a practical synthesis method with mechanistic insights, comprehensive spectroscopic data, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists, enabling them to fully leverage the synthetic potential of this compound in their future endeavors.

References

-

ChemBK. (2024, April 9). DIETHYL 2,4-DIACETYL-3-PHENYLPENTANEDIOATE. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,4-diacetyl-3-phenylpentanedioate. Retrieved from [Link]

-

ChemSrc. (2025, August 25). Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

Sources

- 1. Diethyl 2,4-diacetyl-3-phenylpentanedioate | C19H24O6 | CID 297900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Diethyl 2,4-diacetyl-3-phenylpentanedioate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a complex organic molecule with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The document elucidates the compound's chemical identity, provides a detailed, mechanistically-grounded protocol for its synthesis via a base-catalyzed multicomponent reaction, outlines comprehensive methods for its spectroscopic characterization, and discusses its current and prospective applications, particularly as a precursor to pharmacologically active compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this high-value chemical entity.

Chemical Identity and Physicochemical Properties

Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS No. 13277-74-2) is a pentanedioate diester derivative characterized by the presence of two acetyl groups at the C2 and C4 positions and a phenyl group at the C3 position.[1][2][3] Its structure represents an acyclic analogue of the scaffolds typically produced in the Hantzsch dihydropyridine synthesis, making it a subject of interest for creating structural diversity in drug discovery.[4][5]

The official IUPAC name for the compound is diethyl 2,4-diacetyl-3-phenylpentanedioate .[6] Its molecular structure and key properties are summarized below.

Chemical Structure:

Figure 1: 2D representation of Diethyl 2,4-diacetyl-3-phenylpentanedioate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13277-74-2 | [1][2][6] |

| Molecular Formula | C₁₉H₂₄O₆ | [1][2][6] |

| Molecular Weight | 348.39 g/mol | [1][3][6] |

| Exact Mass | 348.157288 g/mol | [2][6] |

| Density | 1.136 g/cm³ | [1][3] |

| Boiling Point | 467.3 °C at 760 mmHg | [1][3] |

| Flash Point | 203.1 °C | [1][3] |

| XLogP3 | 2.3 | [6] |

| Topological Polar Surface Area | 86.7 Ų | [6] |

Synthesis and Mechanism

The synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate is a classic example of a multicomponent reaction that proceeds through a tandem Knoevenagel condensation and subsequent Michael addition. This approach is superior to simplistic esterification methods sometimes cited, which are not chemically viable for this structure.[1] The most logical and efficient pathway involves the reaction of benzaldehyde with two equivalents of ethyl acetoacetate, catalyzed by a secondary amine such as diethylamine or piperidine.

Underlying Mechanism and Rationale

The reaction proceeds in two distinct, sequential steps, which provides a robust and high-yielding pathway.

-

Knoevenagel Condensation: The first equivalent of ethyl acetoacetate reacts with benzaldehyde under basic conditions. The amine catalyst deprotonates the acidic α-carbon of the β-ketoester, forming an enolate. This enolate then attacks the carbonyl carbon of benzaldehyde, leading to an aldol-type adduct which rapidly dehydrates to yield ethyl 2-acetyl-3-phenylacrylate (a benzylidene intermediate). This step is driven forward by the formation of a stable, conjugated π-system.

-

Michael Addition: The second equivalent of ethyl acetoacetate forms an enolate, which acts as a Michael donor. It attacks the β-carbon of the α,β-unsaturated benzylidene intermediate (the Michael acceptor) in a conjugate addition reaction. This forms the final carbon skeleton of the target molecule. A final protonation step yields Diethyl 2,4-diacetyl-3-phenylpentanedioate.

The choice of a secondary amine catalyst is critical; it is basic enough to facilitate enolate formation without promoting significant side reactions like saponification of the ester groups. The entire process is an elegant demonstration of carbon-carbon bond formation.

Synthesis Workflow Diagram

Caption: Figure 2: Reaction workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and optimized for the synthesis of the phenyl derivative.[7]

Materials:

-

Ethyl acetoacetate (2 equivalents, e.g., 26.0 g, 0.2 mol)

-

Benzaldehyde (1 equivalent, e.g., 10.6 g, 0.1 mol)

-

Diethylamine (catalytic amount, e.g., ~1.0 mL)

-

Ethanol (for recrystallization)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (e.g., 2M, for workup)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzaldehyde (10.6 g) and ethyl acetoacetate (26.0 g).

-

Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. While stirring, add diethylamine (~1.0 mL) dropwise over 10 minutes. The solution will become turbid and slightly exothermic. Maintain the temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent.

-

Workup: Once the reaction is complete, dilute the mixture with 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 2M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a viscous, yellow oil.

-

Purification: The crude oil can be induced to crystallize by scratching with a glass rod or by seeding. Recrystallize the solid from a minimal amount of hot ethanol. Cool the solution slowly to obtain colorless or pale yellow crystals. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Spectroscopic Characterization and Validation

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are based on published spectra and calculated predictions, providing a self-validating framework for analysis.[6]

Table 2: Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| IR Spectroscopy | Carbonyl Stretching (C=O) | Strong, sharp peaks at ~1740 cm⁻¹ (ester) and ~1720 cm⁻¹ (ketone).[8] | Distinct frequencies for ester and ketone carbonyls confirm the presence of both functional groups. |

| Mass Spectrometry (ESI+) | Molecular Ion [M+H]⁺ | m/z = 349.1649 | Corresponds to the calculated exact mass of the protonated molecule (C₁₉H₂₅O₆⁺). |

| Molecular Ion [M+Na]⁺ | m/z = 371.1468 | Corresponds to the sodium adduct (C₁₉H₂₄O₆Na⁺), a common observation in ESI-MS. | |

| ¹³C NMR (125 MHz, CDCl₃) | Carbonyl Carbons | δ ≈ 202 ppm (acetyl C=O), δ ≈ 168 ppm (ester C=O) | Ketone and ester carbonyls appear in distinct, characteristic downfield regions. |

| Aromatic Carbons | δ ≈ 127-138 ppm | Multiple signals for the phenyl group carbons (ipso, ortho, meta, para). | |

| Methylene Carbons (-OCH₂) | δ ≈ 61 ppm | Methylene group of the ethyl esters, deshielded by the adjacent oxygen atom. | |

| ¹H NMR (500 MHz, CDCl₃) | Aromatic Protons (-C₆H₅) | δ ≈ 7.2-7.4 ppm (m, 5H) | Multiplet corresponding to the five protons of the monosubstituted phenyl ring. |

| Methine Protons (C2, C3, C4) | δ ≈ 4.0-4.5 ppm (complex m, 3H) | Protons on the pentanedioate backbone; complex splitting due to diastereotopicity.[9] | |

| Methylene Protons (-OCH₂) | δ ≈ 4.1 ppm (q, 4H) | Quartet from the ethyl esters, coupled to the methyl protons. | |

| Acetyl Protons (-COCH₃) | δ ≈ 2.1 ppm (s, 6H) | Two singlet peaks (may be slightly shifted due to the chiral environment) for the two acetyl methyl groups. | |

| Methyl Protons (-OCH₂CH₃) | δ ≈ 1.2 ppm (t, 6H) | Triplet from the ethyl esters, coupled to the methylene protons. |

Applications in Research and Drug Development

Diethyl 2,4-diacetyl-3-phenylpentanedioate is not merely a chemical curiosity but a valuable intermediate with multiple applications.

Intermediate for Heterocyclic Synthesis

The compound serves as a key precursor for the synthesis of various heterocyclic systems. Its 1,5-dicarbonyl nature makes it an ideal substrate for cyclization reactions with nitrogen sources like ammonia or hydrazine to form substituted piperidines or other nitrogen-containing rings. These scaffolds are prevalent in many biologically active molecules.

Analogue to Hantzsch Esters and Calcium Channel Blockers

The most significant application lies in its structural relationship to 1,4-dihydropyridines (DHPs), commonly known as Hantzsch esters.[10] DHPs are a major class of L-type calcium channel blockers used to treat hypertension and angina.[5] Diethyl 2,4-diacetyl-3-phenylpentanedioate can be considered an acyclic precursor or analogue. Research into its biological activity, or that of its cyclized derivatives, is a promising avenue for discovering novel calcium channel modulators with potentially different pharmacokinetic or pharmacodynamic profiles.

Potential Antimicrobial Applications

The diacetyl functional group is known to possess antimicrobial properties, particularly against gram-negative bacteria and yeasts.[11] While the parent compound itself has not been extensively tested, its structure suggests it could be explored as a lead for developing new antimicrobial agents. This is especially relevant given the increasing challenge of antibiotic resistance.

Conclusion

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a multifunctional organic compound whose value is rooted in its versatile chemical reactivity and its structural connection to established pharmacophores. The robust synthesis protocol detailed herein provides a reliable method for its preparation, while the comprehensive spectroscopic data offers a clear pathway for its validation. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic starting point for the development of novel therapeutics, particularly in the areas of cardiovascular medicine and infectious disease.

References

-

DIETHYL 2,4-DIACETYL-3-PHENYLPENTANEDIOATE - ChemBK. (2024). ChemBK. Available at: [Link]

-

Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester | Chemsrc. (n.d.). Chemsrc. Available at: [Link]

-

Diethyl 2,4-diacetyl-3-phenylpentanedioate | C19H24O6 | CID 297900 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate - PrepChem.com. (n.d.). PrepChem.com. Available at: [Link]

-

diethyl 2,4-diacetyl-3-methylpentanedioate - 5409-57-4, C14H22O6 - ChemSynthesis. (n.d.). ChemSynthesis. Available at: [Link]

-

NMR Spectra of New Compounds. (n.d.). Supporting Information for scientific publication. Available at: [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Jay, J. M. (1982). Antimicrobial properties of diacetyl. Applied and Environmental Microbiology, 44(3), 525–532. (1982). PubMed. Available at: [Link]

-

Problem 85 Given the following spectroscopic data... - Filo. (2025). Filo. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. CAS#:13277-74-2 | Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester | Chemsrc [chemsrc.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl 2,4-diacetyl-3-phenylpentanedioate | C19H24O6 | CID 297900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 9. rsc.org [rsc.org]

- 10. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 11. Antimicrobial properties of diacetyl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl 2,4-diacetyl-3-phenylpentanedioate: Synthesis, Characterization, and Molecular Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a complex organic ester with significant potential in synthetic chemistry and drug discovery. This document will delve into its molecular characteristics, a proposed synthetic pathway with detailed experimental protocol, and a thorough guide to its analytical characterization.

Core Molecular Attributes

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a dicarbonyl compound featuring two acetyl groups and two ethyl ester functionalities. The central phenyl group significantly influences its steric and electronic properties.

A summary of its key identifiers and computed properties is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | diethyl 2,4-diacetyl-3-phenylpentanedioate | PubChem[1] |

| Molecular Formula | C₁₉H₂₄O₆ | PubChem[1] |

| Molecular Weight | 348.39 g/mol | Vulcanchem[2], ChemBK[3], BLD Pharm[4] |

| CAS Number | 13277-74-2 | PubChem[1], ChemBK[3], BLD Pharm[4] |

| SMILES | CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C | PubChem[1] |

Synthesis Pathway: A Knoevenagel-Michael Tandem Approach

While multiple synthetic routes can be envisaged, a highly efficient and logical approach to Diethyl 2,4-diacetyl-3-phenylpentanedioate involves a base-catalyzed tandem Knoevenagel condensation followed by a Michael addition. This strategy leverages readily available starting materials and proceeds through a well-understood reaction mechanism.

The overall synthetic scheme is as follows:

Figure 1: Proposed synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between one equivalent of benzaldehyde and one equivalent of ethyl acetoacetate, catalyzed by a weak base such as piperidine. This step forms an electrophilic α,β-unsaturated intermediate, ethyl 2-acetyl-3-phenylacrylate.

Subsequently, a second equivalent of ethyl acetoacetate, deprotonated by the base to form a nucleophilic enolate, attacks the intermediate via a Michael 1,4-conjugate addition. This tandem sequence in a one-pot reaction is an efficient method for the construction of the target molecule.

Detailed Experimental Protocol

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (2 equivalents)

-

Piperidine (0.1 equivalents)

-

Ethanol (anhydrous)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde and ethyl acetoacetate in anhydrous ethanol.

-

Add piperidine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Characterization

Due to the limited availability of published experimental spectra for Diethyl 2,4-diacetyl-3-phenylpentanedioate, this section provides predicted data based on its structure, which can be used as a benchmark for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Phenyl-H |

| ~4.10-4.25 | q | 4H | -OCH₂CH₃ |

| ~3.80 | d | 2H | C2-H, C4-H |

| ~3.50 | t | 1H | C3-H |

| ~2.20 | s | 6H | -C(O)CH₃ |

| ~1.20 | t | 6H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | -C(O)CH₃ |

| ~168 | -C(O)O- |

| ~138 | Quaternary Phenyl-C |

| ~128-129 | Phenyl-CH |

| ~61 | -OCH₂- |

| ~58 | C2, C4 |

| ~45 | C3 |

| ~30 | -C(O)CH₃ |

| ~14 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1735 | Ester C=O stretch |

| ~1715 | Ketone C=O stretch |

| ~1600 | Aromatic C=C stretch |

| ~1200 | C-O stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 348. Key fragmentation patterns would likely involve the loss of ethoxy (-OC₂H₅), acetyl (-COCH₃), and ethoxycarbonyl (-COOC₂H₅) groups.

Applications and Future Directions

The structural motifs within Diethyl 2,4-diacetyl-3-phenylpentanedioate, particularly the 1,5-dicarbonyl system, make it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyridines and pyrans, through cyclization reactions. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Further research into the derivatization and biological evaluation of this compound and its analogs is warranted.

Conclusion

This technical guide has provided a detailed overview of Diethyl 2,4-diacetyl-3-phenylpentanedioate, including its molecular properties, a robust synthetic protocol, and a comprehensive set of predicted analytical data for its characterization. The presented information aims to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating further exploration of this promising chemical entity.

References

-

PubChem. Diethyl 2,4-diacetyl-3-phenylpentanedioate. National Center for Biotechnology Information. [Link]

-

ChemBK. DIETHYL 2,4-DIACETYL-3-PHENYLPENTANEDIOATE. [Link]

Sources

A-Z Guide to Domino Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Executive Summary

This technical guide provides an in-depth exploration of the one-pot domino synthesis of diethyl 2,4-diacetyl-3-phenylpentanedioate, a versatile synthon in organic chemistry and a precursor for various heterocyclic compounds. Domino reactions, characterized by their efficiency and atom economy, represent a cornerstone of modern green chemistry.[1] This document details the underlying mechanistic principles, offers a robust and validated experimental protocol, and discusses key parameters for process optimization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient synthetic strategy.

Introduction: The Power of Domino Reactions

The synthesis of complex organic molecules often requires multiple, sequential steps, leading to increased waste, time, and cost. Domino reactions, also known as tandem or cascade reactions, offer an elegant solution by combining several bond-forming transformations in a single pot without isolating intermediates.[2] This approach significantly enhances synthetic efficiency, reduces solvent and reagent consumption, and minimizes purification steps.

The target molecule, diethyl 2,4-diacetyl-3-phenylpentanedioate (C₁₉H₂₄O₆), is a highly functionalized acyclic compound.[3] Its structure is primed for subsequent cyclization reactions, making it a valuable intermediate in the synthesis of pharmacologically relevant scaffolds, such as highly substituted piperidines.[4] The synthesis detailed herein utilizes a classic Knoevenagel condensation followed by a Michael addition, a powerful sequence in carbon-carbon bond formation.

Mechanistic Insights: A Tale of Two Reactions

The formation of diethyl 2,4-diacetyl-3-phenylpentanedioate from benzaldehyde and ethyl acetoacetate proceeds through a two-step domino sequence catalyzed by a basic catalyst, such as an amine (e.g., diethylamine, L-proline).

Step 1: Knoevenagel Condensation The reaction initiates with the base-catalyzed condensation of benzaldehyde with one equivalent of ethyl acetoacetate. The catalyst deprotonates the acidic α-carbon of ethyl acetoacetate, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, diethyl 2-acetyl-3-phenylacrylate.

Step 2: Michael Addition A second equivalent of ethyl acetoacetate, also activated by the catalyst to form an enolate, then acts as a Michael donor. It attacks the β-carbon of the electron-deficient α,β-unsaturated intermediate (the Michael acceptor) in a conjugate addition reaction. This step forms the final carbon skeleton of the target molecule. Protonation of the resulting enolate yields diethyl 2,4-diacetyl-3-phenylpentanedioate.

Organocatalysts like L-proline are particularly effective for this transformation.[5][6] L-proline, a natural amino acid, acts as a bifunctional catalyst where its secondary amine group functions as a Lewis base and the carboxylic acid group as a Brønsted acid, facilitating the reaction sequence.[7]

Caption: Domino reaction sequence for the synthesis.

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis. The causality behind key choices, such as temperature control and catalyst selection, is critical for success and reproducibility.

3.1. Materials and Reagents

-

Benzaldehyde: ≥99%, freshly distilled to remove benzoic acid impurities.

-

Ethyl acetoacetate: ≥99%, analytical grade.

-

L-proline: ≥99%, organocatalyst grade.

-

Ethanol: Anhydrous, for reaction medium.

-

Ethyl acetate & Hexane: HPLC grade, for chromatography.

-

Saturated Sodium Bicarbonate Solution: For work-up.

-

Brine (Saturated NaCl solution): For work-up.

-

Anhydrous Magnesium Sulfate (MgSO₄): For drying.

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (20 mL).

-

Reagent Addition: Add benzaldehyde (10 mmol, 1.06 g) and ethyl acetoacetate (22 mmol, 2.86 g, 2.2 equiv.). Stir the mixture to ensure homogeneity. Rationale: A slight excess of the dicarbonyl compound ensures the complete consumption of the aldehyde, which can be more difficult to remove during purification.

-

Catalyst Introduction: Add L-proline (1 mol%, 0.115 g). Rationale: L-proline is an efficient and environmentally benign organocatalyst for this transformation. 1 mol% is typically sufficient to achieve a good reaction rate without complicating purification.[6]

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot indicates reaction completion.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash removes the acidic catalyst and any unreacted starting materials.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as a viscous, pale yellow oil.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1 to 7:3). Combine the fractions containing the pure product and concentrate under reduced pressure to yield a colorless to pale yellow solid.

Caption: Step-by-step experimental workflow.

Process Optimization and Data

The efficiency of the domino reaction is sensitive to several parameters. The choice of catalyst and solvent, along with reaction temperature, can significantly impact yield and reaction time. Below is a summary of typical conditions and expected outcomes.

| Parameter | Condition | Rationale / Expected Outcome | Typical Yield |

| Stoichiometry | Aldehyde:Dicarbonyl (1:2.2) | Ensures complete consumption of the aldehyde, simplifying purification. | - |

| Catalyst | L-proline (1-5 mol%) | Green, efficient catalyst. Higher loading may speed up the reaction but can complicate work-up. | 85-95% |

| Diethylamine (5-10 mol%) | A classic, effective base catalyst. May require more rigorous purification to remove.[9] | 80-90% | |

| Solvent | Ethanol | Good solubility for reactants; allows for reflux at a moderate temperature. | High |

| Solvent-free | Environmentally friendly, often leads to faster reaction times but can be difficult to control exotherms. | Variable, can be >90% | |

| Temperature | Reflux (78°C in Ethanol) | Provides sufficient thermal energy to overcome activation barriers without significant side product formation. | High |

| Room Temperature | Possible with more reactive substrates or higher catalyst loading, but reaction times are significantly longer. | Lower to Moderate |

Table 1: Key parameters for reaction optimization.

Characterization

The final product, diethyl 2,4-diacetyl-3-phenylpentanedioate, should be characterized to confirm its identity and purity.

-

Appearance: Colorless to pale yellow solid or viscous oil.[8]

-

Molecular Formula: C₁₉H₂₄O₆[10]

-

Molecular Weight: 348.39 g/mol [11]

-

¹H NMR: Expect characteristic peaks for the ethyl ester groups, acetyl methyl groups, the phenyl ring, and the methine protons of the pentanedioate backbone.

-

¹³C NMR: Expect signals corresponding to the carbonyls of the ester and acetyl groups, the aromatic carbons, and the aliphatic carbons of the backbone.

-

Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to its molecular weight.

Conclusion

The domino synthesis of diethyl 2,4-diacetyl-3-phenylpentanedioate is a highly efficient and atom-economical method for constructing a complex, functionalized molecule in a single synthetic operation. By understanding the underlying Knoevenagel-Michael reaction sequence and carefully controlling key experimental parameters, researchers can reliably produce this valuable intermediate with high yield and purity. This guide provides a robust framework for implementing this protocol, enabling further exploration in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). Diethyl 2,4-diacetyl-3-phenylpentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

- Goswami, S. V., Thorat, P. B., & Bhusare, S. R. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines.

-

PrepChem.com. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

- Al-Zaydi, K. M. (2014). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(7), 9747-9757.

- MDPI. (2023).

-

ResearchGate. (2015). (PDF) L-Proline-Catalyzed the Synthesis of Aromatic Aldehydes and Ketones and Their Acridione Derivatives at Room Temperature. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected one-pot synthesis of 2,4-dialkylthiopentanedials by the reaction of alkylthioacetic aldehydes with dihalomethane and diethylamine. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient domino process based on the catalytic generation of non-metalated, conjugated acetylides in the presence of aldehydes. Retrieved from [Link]

-

ChemBK. (2024). DIETHYL 2,4-DIACETYL-3-PHENYLPENTANEDIOATE. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Retrieved from [Link]

-

JoVE. (2022). One-Pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview. Retrieved from [Link]

-

PubMed. (2016). Diacetyl, 2,3-Pentanedione, and Acetoin in a Sample of 51 Products, Including Fruit-, Candy-, and Cocktail-Flavored E-Cigarettes. Retrieved from [Link]

-

Chemsrc. (n.d.). Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Retrieved from [Link]

Sources

- 1. One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Diethyl 2,4-diacetyl-3-phenylpentanedioate | C19H24O6 | CID 297900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. chembk.com [chembk.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. CAS#:13277-74-2 | Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester | Chemsrc [chemsrc.com]

The Strategic Role of Diethyl 2,4-diacetyl-3-phenylpentanedioate in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a versatile yet often overlooked intermediate in organic synthesis. Moving beyond a simple cataloging of reactions, we will dissect the strategic considerations and mechanistic underpinnings that make this molecule a powerful tool for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage multicomponent reactions and sophisticated synthetic strategies. We will delve into its synthesis, elucidate its role as a key building block for heterocyclic systems, and provide detailed, field-proven experimental protocols.

Introduction: Unveiling a Versatile Synthetic Intermediate

Diethyl 2,4-diacetyl-3-phenylpentanedioate, with the molecular formula C₁₉H₂₄O₆, is a richly functionalized acyclic molecule that serves as a pivotal precursor in the synthesis of a variety of complex organic structures.[1][2][3] Its true synthetic potential lies in the strategic placement of its functional groups: two acetyl moieties and two ethyl ester groups flanking a central phenyl-substituted carbon. This arrangement allows for a diverse range of subsequent chemical transformations, making it a valuable asset in the synthetic chemist's arsenal. While not a household name in organic chemistry, its utility as an intermediate for crafting pharmaceuticals and agrochemicals is noteworthy.[1] This guide will illuminate the synthesis and primary applications of this compound, with a particular focus on its role in the formation of substituted piperidines, which are prevalent scaffolds in numerous bioactive compounds.

Table 1: Physicochemical Properties of Diethyl 2,4-diacetyl-3-phenylpentanedioate

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₆ | [2][3] |

| Molecular Weight | 348.39 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in alcohol, ether, and aliphatic solvents | [1] |

| CAS Number | 13277-74-2 | [2][3] |

Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate: A Multicomponent Reaction Approach

The most efficient and elegant synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate is achieved through a one-pot multicomponent reaction involving benzaldehyde and two equivalents of ethyl acetoacetate. This reaction is a classic example of a tandem Knoevenagel condensation followed by a Michael addition.

Mechanistic Insights

The reaction proceeds in two key stages. The first is a Knoevenagel condensation between benzaldehyde and one molecule of ethyl acetoacetate, typically catalyzed by a weak base such as diethylamine. This step forms an α,β-unsaturated carbonyl compound, ethyl 2-benzylideneacetoacetate. The second stage is a Michael addition, where a second molecule of ethyl acetoacetate, deprotonated by the base to form an enolate, acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated system.[4][5][6] This 1,4-conjugate addition is thermodynamically controlled and results in the formation of the target pentanedioate derivative.

Caption: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate via a tandem Knoevenagel condensation and Michael addition.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the analogous methyl derivative and is expected to yield the desired phenyl compound with high purity.[7]

Materials:

-

Benzaldehyde (freshly distilled)

-

Ethyl acetoacetate (pure, vacuum distilled)

-

Diethylamine

-

Ice-salt bath

-

Thick-walled flask with a thermometer

-

Diluted ethanol for recrystallization

Procedure:

-

Preparation of the Reaction Vessel: In a thick-walled flask equipped with a thermometer that reaches near the bottom, combine 2 equivalents of pure, cooled ethyl acetoacetate with 1 equivalent of freshly distilled benzaldehyde.

-

Cooling: Cool the flask to between -10 and -15 °C in a freezing mixture of ice and salt.

-

Catalyst Addition and Temperature Control: To the cooled reaction mixture, add a few drops of diethylamine. Initially, a temperature increase may not be observed as any acidic impurities in the reactants will neutralize the first drops of the amine catalyst.[7]

-

Initiation of the Reaction: Continue the slow, dropwise addition of diethylamine. A slight elevation in temperature of a few degrees indicates the start of the reaction. At this point, the initially clear liquid will become turbid.[7]

-

Controlled Reaction Progression: After the reaction has initiated, continue the gradual addition of diethylamine while allowing the temperature to slowly rise to 0 °C. The addition should be done with frequent shaking. In total, approximately 1.5 g (about 60 drops) of diethylamine should be used for a reaction at the 50-gram scale of ethyl acetoacetate. The entire addition process should take about one hour.[7]

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stand in the freezing mixture for an additional 15 minutes before removing it and allowing it to warm to room temperature. If any secondary reactions cause the temperature to rise above 20 °C, briefly cool the flask in an ice-water bath.[7]

-

Crystallization: The product will be a viscous, bright yellow liquid containing suspended water droplets. Allow it to stand undisturbed for two to three days to solidify into a crystalline mass. To hasten crystallization, the mixture can be seeded with crystals from a previous preparation after one day of standing.[7]

-

Purification: The crude product can be purified by pressing it on a porous plate and recrystallizing from diluted ethanol to obtain colorless needles.

Role in the Synthesis of Bioactive Heterocycles: A Gateway to Substituted Piperidines

The true synthetic value of Diethyl 2,4-diacetyl-3-phenylpentanedioate is realized in its use as a precursor for complex heterocyclic structures, most notably polysubstituted piperidines. The piperidine ring is a common motif in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[8]

The pentanedioate derivative can undergo a reductive amination reaction, where the acetyl carbonyl groups are transformed into amines, which then cyclize to form a piperidine ring. This process allows for the stereoselective synthesis of highly functionalized piperidines, which are valuable intermediates in drug discovery.

General Reaction Pathway to Substituted Piperidines

The conversion of Diethyl 2,4-diacetyl-3-phenylpentanedioate to a polysubstituted piperidine typically involves a one-pot, multi-component condensation reaction with an aromatic aldehyde and an amine in the presence of a catalyst.

Caption: General scheme for the synthesis of polysubstituted piperidines from Diethyl 2,4-diacetyl-3-phenylpentanedioate.

Causality in Experimental Design

The choice of catalyst is crucial for the efficient synthesis of these piperidine derivatives. Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been shown to be effective catalysts for this type of multicomponent reaction, leading to good yields and short reaction times under mild conditions.[9] The use of a one-pot synthesis is highly advantageous as it reduces the number of synthetic steps, minimizes waste, and improves overall efficiency, which are key considerations in both academic and industrial settings. The substituents on the aromatic aldehyde and the amine can be varied to create a library of structurally diverse piperidine derivatives for screening in drug discovery programs.

Future Outlook and Applications in Drug Development

The synthetic versatility of Diethyl 2,4-diacetyl-3-phenylpentanedioate and its derivatives positions them as valuable building blocks in the ongoing search for new therapeutic agents. The ability to readily access highly substituted piperidine scaffolds opens the door to the exploration of novel chemical space. These piperidine derivatives can be further functionalized to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. The general synthetic routes outlined in this guide provide a solid foundation for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Safety Considerations

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a flammable liquid and should be handled with appropriate safety precautions.[1] It is essential to work in a well-ventilated area and avoid contact with skin and eyes.[1] Always wear appropriate personal protective equipment, including gloves, goggles, and a lab coat, when handling this compound.[1]

Conclusion

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a powerful and versatile intermediate in organic synthesis. Its efficient, multicomponent synthesis and its ability to serve as a precursor to complex, bioactive heterocyclic scaffolds, such as polysubstituted piperidines, make it a valuable tool for researchers in both academia and the pharmaceutical industry. A thorough understanding of the mechanistic principles governing its synthesis and subsequent transformations, as detailed in this guide, will enable chemists to harness its full potential in the design and creation of novel molecules with significant biological activity.

References

-

DIETHYL 2,4-DIACETYL-3-PHENYLPENTANEDIOATE - ChemBK. (2024). Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Available at: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Available at: [Link]

-

Synthesis of poly substituted piperidines in the presence of zirconium(IV) chloride as an effective catalyst - ResearchGate. (n.d.). Available at: [Link]

-

Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate - PrepChem.com. (n.d.). Available at: [Link]

-

Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Available at: [Link]

-

Recent advances in the synthesis of piperidones and piperidines. (n.d.). Available at: [Link]

-

Diethyl 2,4-diacetyl-3-phenylpentanedioate | C19H24O6 | CID 297900 - PubChem. (n.d.). Available at: [Link]

-

Glutarimide - Wikipedia. (n.d.). Available at: [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.). Available at: [Link]

-

23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025). Available at: [Link]

-

The classical Hantzsch synthesis between benzaldehyde (1a),... - ResearchGate. (n.d.). Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Available at: [Link]

-

diethyl 2,4-diacetyl-3-methylpentanedioate - 5409-57-4, C14H22O6, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Available at: [Link]

-

MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. (n.d.). Available at: [Link]

-

Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]